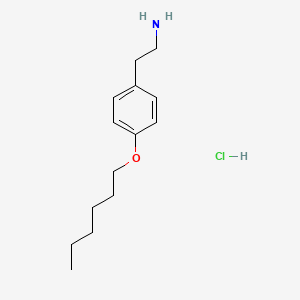
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate is a benzopyran derivative, a bicyclic heterocyclic molecule composed of a benzene ring fused to a heterocyclic pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate typically involves the Vilsmeier-Haack formylation of appropriate o-hydroxyacetophenones . This method, however, often results in low yields (20-30%) due to the complexity of the reaction . Another approach involves the condensation of aldehydes with various reagents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or hydrazines.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Formylchromone: A closely related compound with similar structural features and chemical properties.
6-Ethyl-3-formylchromone: Another benzopyran derivative with comparable applications.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Known for its potent inhibitory effects on specific enzymes.
Uniqueness
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
50743-38-9 |
|---|---|
Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
ethyl 3-formyl-4-oxochromene-6-carboxylate |
InChI |
InChI=1S/C13H10O5/c1-2-17-13(16)8-3-4-11-10(5-8)12(15)9(6-14)7-18-11/h3-7H,2H2,1H3 |
InChI Key |
REKYYRFGKDYSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC=C(C2=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
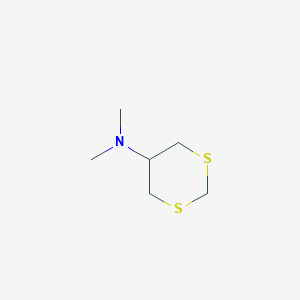
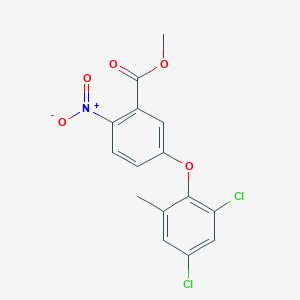


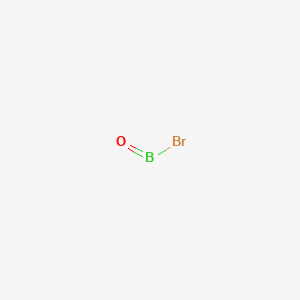


![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)
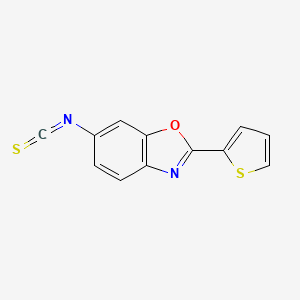
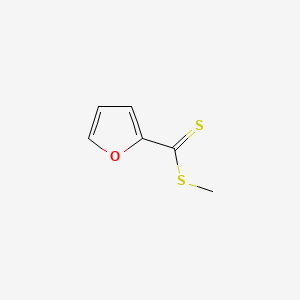
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
